7-Methoxyphenanthrene-1,4-dione is a chemical compound with the molecular formula and a molecular weight of 238.24 g/mol. It is classified as a phenanthrene derivative, specifically a methoxy-substituted phenanthrene-1,4-dione. This compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties. Its CAS number is 63216-07-9, and it is primarily sourced from the United States.
The synthesis of 7-Methoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrene derivatives. One common method is the copper(I) iodide-catalyzed methoxylation reaction. For example, the bromination of 9-bromophenanthrene can yield a mixture of phenanthrene bromide products, which can then be converted to methoxy products using copper(I) iodide as a catalyst.
In laboratory settings, the synthesis may follow these general steps:
Industrial production methods are less documented but are believed to involve large-scale bromination and methoxylation reactions similar to laboratory methods. Techniques like continuous flow reactors and advanced purification methods can improve efficiency and yield.
7-Methoxyphenanthrene-1,4-dione features a phenanthrene backbone with two carbonyl groups at positions 1 and 4, and a methoxy group at position 7. The structure can be represented by its canonical SMILES notation: COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O
.
7-Methoxyphenanthrene-1,4-dione participates in various chemical reactions:
For oxidation reactions, conditions may include:
For reduction:
For substitution:
The mechanism of action for 7-Methoxyphenanthrene-1,4-dione involves its interaction with cellular targets. It has been shown to inhibit specific enzymes and interfere with cellular processes, potentially affecting kinase activity or disrupting cellular membranes. This interaction can lead to various biological effects, including cytotoxicity against certain cancer cell lines .
The compound exhibits characteristic infrared absorption bands corresponding to carbonyl (C=O) stretching vibrations and aromatic C=C bonds. Nuclear magnetic resonance spectroscopy data indicates distinct chemical environments for protons on the aromatic rings .
7-Methoxyphenanthrene-1,4-dione has significant scientific applications:
This compound's unique structure and properties make it valuable in both medicinal chemistry and materials science research .
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0